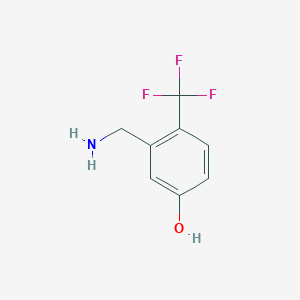

5-羟基-2-(三氟甲基)苄胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Hydroxy-2-(trifluoromethyl)benzylamine is a chemical compound that is part of the benzylamine family . It is a derivative of acetophenone, which is an interesting synthon in most organic reactions . Acetophenone has been utilized in the synthesis of many heterocyclic compounds .

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which are very important for synthesis problems . For instance, the synthesis of 5-Aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones was achieved via the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by intramolecular cyclization of intermediate compounds in the presence of H2SO4 and SiO2 as a catalyst .Molecular Structure Analysis

The molecular formula of 2-(Trifluoromethyl)benzylamine, a related compound, is C8H8F3N . It has an average mass of 175.151 Da and a mono-isotopic mass of 175.060883 Da .Chemical Reactions Analysis

Reactions at the benzylic position are crucial for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that occur at the benzylic position .Physical And Chemical Properties Analysis

2-(Trifluoromethyl)benzylamine, a related compound, is colorless to yellow in color, with a density of 1.2490g/mL . It has a flash point of 69°C, and its refractive index ranges from 1.4700 to 1.472 .科学研究应用

- Application: Researchers have synthesized a 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) modified triazine-based covalent organic framework. This material effectively suppresses the diffusion of polysulfides, leading to improved capacity and cyclic stability in Li–S batteries. Cells with the BTFMB-TzDa modified separator exhibit high initial capacity and long-term performance .

- Application: Employing a CF₃SiMe₃/KF/CuOTf system as a source of trifluoromethyl anion, researchers have synthesized benzofuran derivatives, including 3-(aminomethyl)-4-(trifluoromethyl)phenol. These compounds find applications in drug discovery and materials science .

- Application: A solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine yields N-(3,5-bis(trifluoromethyl)benzyl)stearamide. This method is conducted without metal catalysts or special treatment, making it a convenient approach for amide bond formation .

Lithium-Sulfur Batteries:

Trifluoromethyl Group Introduction:

Metal-Free Amidation Reactions:

Organic Synthesis and Medicinal Chemistry:

未来方向

Acetophenone, a precursor in the synthesis of 5-Hydroxy-2-(trifluoromethyl)benzylamine, has been utilized in the synthesis of many heterocyclic compounds . It is anticipated that the study and application of 5-Hydroxy-2-(trifluoromethyl)benzylamine and similar compounds will continue to be a significant area of research in the future .

作用机制

Target of Action

It’s known that compounds with similar structures often interact with proteins or enzymes at the benzylic position .

Mode of Action

The compound’s mode of action involves interactions at the benzylic position. It’s known that reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s trifluoromethyl group may also play a role in its interactions with its targets .

Biochemical Pathways

It’s known that reactions at the benzylic position can lead to various changes in biochemical pathways .

Pharmacokinetics

The compound’s trifluoromethyl group may influence its pharmacokinetic properties .

Result of Action

Compounds with similar structures have been found to exhibit antibacterial and antinociceptive activity .

Action Environment

It’s known that environmental factors can influence the rate of reactions at the benzylic position .

属性

IUPAC Name |

3-(aminomethyl)-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3,13H,4,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGRSRNOLDUOIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2-(trifluoromethyl)benzylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2756027.png)

![methyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2756030.png)

![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate](/img/structure/B2756031.png)

![N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2756034.png)

![5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2756036.png)

![2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2756041.png)

![Tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B2756048.png)